2-Tert-butoxy-3-cyclopropoxyisonicotinamide
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Overview
Description
2-Tert-butoxy-3-cyclopropoxyisonicotinamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to an isonicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-cyclopropoxyisonicotinamide typically involves the reaction of isonicotinic acid derivatives with tert-butyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-cyclopropoxyisonicotinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-Tert-butoxy-3-cyclopropoxyisonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-cyclopropoxyisonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxyisonicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropoxyisonicotinamide: Lacks the tert-butoxy group, affecting its solubility and reactivity.
2-Tert-butoxy-3-methoxyisonicotinamide: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness
2-Tert-butoxy-3-cyclopropoxyisonicotinamide is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications, offering advantages in terms of reactivity, stability, and specificity .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12-10(17-8-4-5-8)9(11(14)16)6-7-15-12/h6-8H,4-5H2,1-3H3,(H2,14,16) |
InChI Key |
RIQNWFLCSNWCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
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